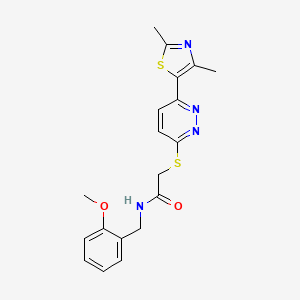
2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C19H20N4O2S2 and its molecular weight is 400.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide is a complex organic molecule that integrates thiazole and pyridazine moieties, which are known for their diverse biological activities. This article explores its biological activity, focusing on pharmacological properties, potential therapeutic applications, and mechanisms of action.
Structural Overview
The structural formula of the compound is represented as follows:
This structure features:
- A thiazole ring known for antimicrobial and anticancer properties.
- A pyridazine moiety which has been linked to various pharmacological effects.
- An acetamide functional group that enhances solubility and biological activity.
Anticancer Properties
Research indicates that compounds with similar structural frameworks exhibit significant anticancer activities. For instance, derivatives containing thiazole and pyridazine rings have shown effectiveness against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through pathways such as:
- Inhibition of topoisomerases
- Disruption of mitochondrial function
A study evaluating related thiazole-pyridazine derivatives demonstrated that they could inhibit the growth of human cancer cells (e.g., HeLa and MCF-7) with IC50 values in the low micromolar range .
Antimicrobial Activity
Compounds similar to this compound have shown promising antimicrobial effects. For example:
- Thiazole derivatives have been recognized for their antibacterial properties against strains like Staphylococcus aureus and Escherichia coli.
The compound's thioether linkage may enhance its ability to penetrate bacterial cell walls, leading to increased efficacy against microbial pathogens .
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including cancer. The compound's structural elements suggest potential anti-inflammatory effects. Similar compounds have been reported to inhibit pro-inflammatory cytokines (e.g., TNF-alpha, IL-6), which are pivotal in inflammatory responses. The anti-inflammatory activity may be attributed to:
- Inhibition of NF-kB signaling pathways .
Research on related thiazole derivatives has shown a reduction in inflammation markers in vitro and in vivo .
The biological activity of this compound is likely mediated through multiple pathways:
- Cell Cycle Arrest : Induces G1 phase arrest in cancer cells.
- Apoptosis Induction : Promotes apoptosis via intrinsic pathways involving mitochondrial dysfunction.
- Enzyme Inhibition : Acts as an inhibitor for certain enzymes involved in tumor progression.
Case Studies
Several studies have evaluated the biological activity of compounds structurally related to this compound:
特性
IUPAC Name |
2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-[(2-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S2/c1-12-19(27-13(2)21-12)15-8-9-18(23-22-15)26-11-17(24)20-10-14-6-4-5-7-16(14)25-3/h4-9H,10-11H2,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSFSSQZCHDYTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)NCC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














